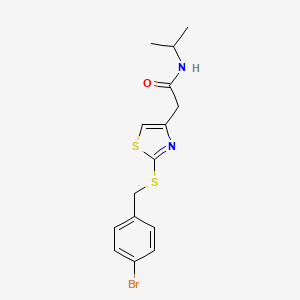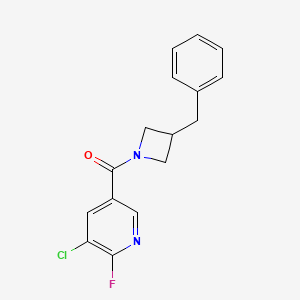
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12BrClFN3O4S2 and its molecular weight is 532.78. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Research has demonstrated the synthesis of novel sulfonamide derivatives, including structures similar to the compound , showing promising anticancer activity against specific cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). For instance, certain derivatives have been identified as potent against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Antimicrobial Activity
Sulfonamide derivatives have also been explored for their antimicrobial efficacy. Studies have synthesized and evaluated various sulfonamide-based compounds for their potential against a range of bacterial and fungal strains. For example, compounds bearing the sulfonamide moiety have shown promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting their application as antimicrobial agents (Darwish et al., 2014).
Enzyme Inhibition
The compound and its related derivatives have been investigated for their ability to inhibit critical enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for DNA synthesis and cell proliferation. Dual inhibitors of TS and DHFR have been identified, indicating the potential of these compounds in the development of new therapeutic agents for diseases where inhibition of these enzymes is beneficial (Gangjee et al., 2008).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies and pharmacological evaluations have further established the relevance of sulfonamide derivatives in the medicinal chemistry field. These studies offer insights into the interaction mechanisms of these compounds with biological targets, providing a foundation for the development of drugs with improved efficacy and specificity (Severina et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with N-(3-chloro-4-fluorophenyl)acetamide in the presence of a suitable base.", "Starting Materials": [ "5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "N-(3-chloro-4-fluorophenyl)acetamide", "Suitable base" ], "Reaction": [ "To a solution of 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol (1.0 equiv) in a suitable solvent, add N-(3-chloro-4-fluorophenyl)acetamide (1.2 equiv) and a suitable base (2.0 equiv).", "Stir the reaction mixture at room temperature for several hours until completion.", "Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |
CAS-Nummer |
893789-08-7 |
Produktname |
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide |
Molekularformel |
C18H12BrClFN3O4S2 |
Molekulargewicht |
532.78 |
IUPAC-Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrClFN3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-11-3-6-14(21)13(20)7-11/h1-8H,9H2,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
LEHJKXJBQMNLIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)
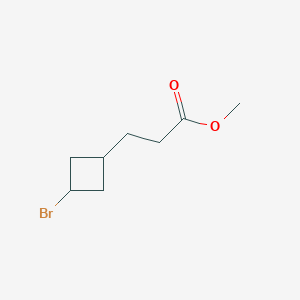
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)
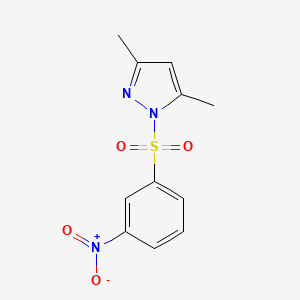

![(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2740244.png)
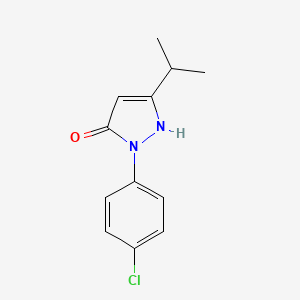
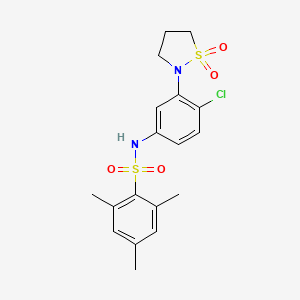
![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)
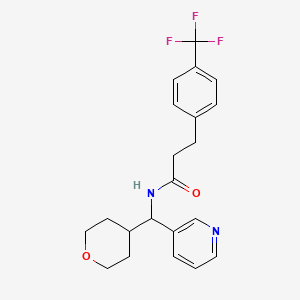
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2740253.png)
